ethyl 4-{[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C18H21ClN4O3 |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
ethyl 4-[5-(4-chlorophenyl)-2-methylpyrazole-3-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H21ClN4O3/c1-3-26-18(25)23-10-8-22(9-11-23)17(24)16-12-15(20-21(16)2)13-4-6-14(19)7-5-13/h4-7,12H,3,8-11H2,1-2H3 |
InChI Key |
FIMZSAWFZZCPAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NN2C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid
Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For this intermediate:
-
Step 1 : 4-Chlorophenylacetone reacts with diethyl oxalate under basic conditions (KOH/EtOH) to form ethyl 3-(4-chlorophenyl)-2,4-dioxopentanoate.
-
Step 2 : Cyclization with methylhydrazine in refluxing ethanol yields ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate.
-
Step 3 : Saponification using NaOH in aqueous THF produces the carboxylic acid.
Critical Parameters :
Synthesis of Ethyl Piperazine-1-Carboxylate
Piperazine derivatives are often prepared via nucleophilic substitution or carbamate formation:
-
Step 1 : Piperazine reacts with ethyl chloroformate in dichloromethane (DCM) at 0–5°C.
-
Step 2 : Quenching with ice water followed by extraction and drying yields the carbamate.
Optimization : Use of a 2:1 molar ratio (piperazine:chloroformate) minimizes di-substitution byproducts.
Amide Bond Formation and Final Coupling
The key step involves coupling the pyrazole carboxylic acid with ethyl piperazine-1-carboxylate. Two primary strategies are employed:
Carbodiimide-Mediated Coupling
Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole)
Procedure :
-
Activate 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (1.2 eq) with EDCl (1.5 eq) and HOBt (1.5 eq) in DMF for 30 minutes at 0°C.
-
Add ethyl piperazine-1-carboxylate (1.0 eq) and stir at room temperature for 12–16 hours.
-
Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (10% MeOH/CHCl₃).
Mixed Carbonate Activation
Alternative Method : Convert the carboxylic acid to a pentafluorophenyl (OPfp) ester using pentafluorophenyl trifluoroacetate (TFPP):
-
React the acid with TFPP (1.5 eq) in DCM with DIEA (N,N-diisopropylethylamine) at 0°C.
-
Filter and react the OPfp ester with ethyl piperazine-1-carboxylate in DMF at 50°C for 6 hours.
Optimization and Comparative Analysis
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 25 | 16 | 78 |
| Acetonitrile | 80 | 8 | 72 |
| THF | 50 | 12 | 65 |
DMF provides superior solubility for both intermediates, minimizing side reactions.
Coupling Reagent Efficiency
| Reagent System | Byproduct Formation (%) | Yield (%) |
|---|---|---|
| EDCl/HOBt | <5 | 78 |
| DCC/DMAP | 8–12 | 70 |
| HATU/DIEA | 3 | 80 |
HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) offers higher efficiency but increases cost.
Scalability and Industrial Considerations
Pilot-Scale Synthesis (1 kg Batch)
-
Reactor : Glass-lined jacketed reactor with overhead stirring.
-
Conditions : EDCl/HOBt in DMF at 25°C for 16 hours.
-
Purification : Gradient chromatography (5→15% MeOH/CHCl₃) followed by crystallization.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ethyl 4-{[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It could modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of piperazine-pyrazole hybrids.
Key Findings:
Substituent Impact :
- The 4-chlorophenyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to fluorophenyl or methoxy-substituted analogs .
- The ethyl carboxylate on piperazine introduces hydrolytic instability relative to carboxamides (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide), which could affect bioavailability .
Synthetic Flexibility :
- Piperazine-pyrazole hybrids are typically synthesized via amide coupling or cycloaddition reactions (e.g., thiazole derivatives in ).
- The absence of crystallographic data for the target compound contrasts with structurally validated analogs like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide, where SHELX software confirmed chair conformations of the piperazine ring .
Biological Relevance: Piperazine derivatives are known for CNS activity (e.g., antipsychotics), while pyrazoles exhibit anti-inflammatory and antimicrobial properties. Hybrids may combine these effects . Thiazole-containing analogs (e.g., ) show enhanced metabolic stability due to sulfur’s electron-withdrawing effects.
Biological Activity
Ethyl 4-{[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate (CAS Number: 1374532-48-5) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure combining a piperazine ring and a chlorophenyl-substituted pyrazole, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The molecular formula of this compound is , with a molecular weight of 376.8 g/mol. The structure includes key functional groups that are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H21ClN4O3 |
| Molecular Weight | 376.8 g/mol |
| IUPAC Name | This compound |
| InChI Key | FIMZSAWFZZCPAS-UHFFFAOYSA-N |
The biological activity of this compound is believed to involve several molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer and inflammatory pathways, similar to other pyrazole derivatives that target kinases such as BRAF and EGFR .
- Receptor Interaction : It could modulate receptor activity involved in neurotransmission and cellular signaling, potentially leading to therapeutic effects in neurological disorders.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those structurally similar to this compound. For instance, compounds with similar pyrazole structures have shown significant inhibitory effects against various cancer cell lines, suggesting that this compound may also exhibit cytotoxic properties against tumors .
Anti-inflammatory and Antibacterial Effects
Research indicates that pyrazole derivatives possess anti-inflammatory and antibacterial activities. This compound may exhibit these properties, contributing to its potential as a therapeutic agent in treating inflammatory diseases and infections .
Case Studies
Several studies have investigated the biological activity of related pyrazole compounds:
- Antifungal Activity : A series of pyrazole carboxamides demonstrated notable antifungal effects against various pathogenic fungi, suggesting a broad spectrum of antimicrobial activity that may extend to this compound .
- Antimalarial Activity : Analogues of pyrazole compounds have shown promising results in inhibiting Plasmodium falciparum growth, indicating potential for developing new antimalarial drugs based on similar structures .
Research Findings
A systematic review of the structure–activity relationships (SAR) among pyrazole derivatives has revealed that modifications at specific positions can significantly enhance biological activity. For example, substituents on the aromatic ring can affect enzyme binding affinity and selectivity, highlighting the importance of structural optimization in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
